1-(2-Ethylbutyl)piperidin-3-amine
Description
Significance of Piperidine (B6355638) Scaffolds in Chemical Research
The piperidine motif is one of the most important synthetic building blocks in the construction of drugs. nih.gov This prevalence is demonstrated by its presence in over twenty classes of pharmaceuticals and numerous naturally occurring alkaloids. nih.govencyclopedia.pub The significance of this scaffold can be attributed to several key features:
Structural Complexity and 3D Shape: Unlike flat aromatic rings, the piperidine ring adopts a saturated, three-dimensional chair conformation. This "3D shape" allows for more specific and complex interactions with biological targets like proteins, a desirable trait in drug design. researchgate.net
Physicochemical and Pharmacokinetic Modulation: The incorporation of a piperidine scaffold into a molecule can significantly influence its properties. Chiral piperidine structures are known to modulate physicochemical characteristics, enhance biological activity and selectivity, and improve pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion (ADME). researchgate.netthieme-connect.com
Versatility in Synthesis: Decades of chemical research have produced a rich and diverse toolbox for the synthesis and functionalization of the piperidine ring. nih.gov Modern methods focus on efficient, cost-effective, and stereoselective routes, including the hydrogenation of pyridines, cyclization of unsaturated amines, and multi-component reactions. nih.gov
This combination of structural, biological, and synthetic accessibility has cemented the piperidine scaffold's role in a wide range of therapeutic areas, including cancer treatment, neurodegenerative diseases like Alzheimer's, and pain management. ingentaconnect.comnih.govresearchgate.net
Overview of Amine-Functionalized Piperidine Derivatives
Among the vast number of piperidine derivatives, those featuring an amine functional group are of particular interest due to their chemical reactivity and biological importance. The amine group can act as a key pharmacophore, a hydrogen bond donor/acceptor, or a synthetic handle for further molecular elaboration.
The position of the amine substituent on the piperidine ring is crucial and dictates its chemical and biological properties. For instance:
3-Aminopiperidines: This structural motif is a key component in several pharmaceutical drugs. rsc.org For example, the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin, used for treating type 2 diabetes, features a 3-aminopiperidine core. The synthesis of enantiomerically pure 3-aminopiperidine derivatives is an active area of research, with methods ranging from multi-step synthesis from natural amino acids like L-glutamic acid to advanced biocatalytic enzyme cascades. rsc.orgniscpr.res.inrsc.org
4-Aminopiperidines and Analogues: Derivatives with functionality at the 4-position are also prevalent. Research into 4-aminomethyl piperidines has explored their potential as analgesics targeting opioid receptors. encyclopedia.pub
The synthesis of these amine-functionalized piperidines often involves strategies like the reduction of corresponding amides or nitriles, or direct C-H functionalization, although the latter can be challenging. nih.gov The ability to selectively functionalize the piperidine ring at different positions allows chemists to create libraries of analogues for structure-activity relationship (SAR) studies. nih.gov
Rationale for Investigating 1-(2-Ethylbutyl)piperidin-3-amine and its Analogues in Academic Research
While extensive research on the specific compound this compound is not widely documented in public literature, the rationale for its investigation can be logically constructed from established principles in medicinal chemistry and drug discovery. The interest in this molecule lies in the combination of its two core components: the piperidin-3-amine scaffold and the N-(2-ethylbutyl) substituent.
The Core Scaffold: As established, the 3-aminopiperidine core is a validated pharmacophore present in marketed drugs. rsc.org Researchers investigating new chemical entities would be motivated to explore novel derivatives of this scaffold to discover compounds with improved potency, selectivity, or pharmacokinetic properties.
Lipophilicity Tuning: The branched alkyl chain increases the lipophilicity (fat-solubility) of the compound compared to smaller alkyl groups. This can have a profound impact on how the molecule is absorbed, how it distributes in the body, and how it binds to a target protein.
Steric Effects: The bulkiness of the 2-ethylbutyl group can influence the binding orientation of the molecule within a protein's active site, potentially leading to enhanced selectivity for one biological target over another.
Metabolic Stability: In drug discovery, piperazine (B1678402) and piperidine side chains are often explored to improve metabolic stability. nih.gov Varying the N-alkyl group is a standard strategy to optimize these properties.
Therefore, the academic investigation of this compound would likely be part of a broader research program aimed at developing new bioactive agents. By synthesizing and testing a series of N-alkylated 3-aminopiperidine analogues, researchers can systematically probe the structure-activity relationship to identify optimal substituents for a desired biological effect. The synthesis would likely involve the N-alkylation of a protected 3-aminopiperidine precursor with a 2-ethylbutyl halide or a related electrophile. researchgate.netchemicalforums.com
The table below illustrates the rationale by showing how different components of related molecules contribute to their research interest.
| Scaffold/Substituent | General Research Interest | Example Application/Drug Class | Relevant Finding/Rationale |
| Piperidine-3-amine | Core structure in bioactive molecules. niscpr.res.in | DPP-4 Inhibitors (e.g., Alogliptin) rsc.org | Provides a key interaction point for biological targets; chirality can be crucial. thieme-connect.com |
| Piperidine-4-amine (analogues) | Exploring different substitution patterns for new biological activities. encyclopedia.pub | Analgesics, CXCR4 Antagonists nih.gov | The position of the functional group dramatically alters target engagement. nih.gov |
| N-Alkyl Groups (General) | To modulate lipophilicity, steric bulk, and metabolic stability. nih.gov | Various (Antipsychotics, Antihistamines) ijnrd.org | A standard method in medicinal chemistry to optimize drug-like properties. researchgate.net |
| N-(2-Ethylbutyl) Group | A specific branched alkyl group to confer moderate lipophilicity and steric bulk. | Investigational Compounds | Used to systematically explore the impact of N-substituent size and shape on activity. |
By combining a known pharmacophore (3-aminopiperidine) with a rationally chosen lipophilic side chain (2-ethylbutyl), chemists can generate novel chemical matter for biological screening, embodying a fundamental strategy in the quest for new and improved therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylbutyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-10(4-2)8-13-7-5-6-11(12)9-13/h10-11H,3-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUUEYGBKNCJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed ¹H NMR, ¹³C NMR, and 2D NMR data for 1-(2-Ethylbutyl)piperidin-3-amine are not available in the public domain.
Specific chemical shifts, coupling constants, and multiplicity data for the protons in this compound are not documented in accessible literature.
The characteristic chemical shifts of the carbon atoms within the this compound structure have not been publicly reported.
Correlations between protons and carbons, which would be revealed by 2D NMR experiments like COSY, HSQC, and HMBC, have not been published for this specific compound.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Experimentally obtained FT-IR and FT-Raman spectra, which would identify the characteristic vibrational frequencies of the functional groups in this compound, are not available.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
The mass spectrum, including the molecular ion peak and fragmentation pattern for this compound, is not present in the surveyed scientific literature.
Chromatographic Methods for Purity Assessment and Isolation
Specific chromatographic conditions (e.g., HPLC, GC) for the purification and purity assessment of this compound have not been detailed in available research.
Gas Chromatography (GC)
Gas chromatography is a versatile technique for analyzing volatile and thermally stable compounds. However, the analysis of amines by GC can be challenging due to their basicity and polarity. These characteristics often lead to strong interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and potential sample loss. labrulez.com To overcome these issues, specialized columns and techniques are employed.
Research Findings
Direct analysis of this compound by GC necessitates a column specifically designed for basic compounds. These columns are typically treated with a basic substance, such as potassium hydroxide (B78521) (KOH), to deactivate acidic silanol (B1196071) groups on the silica (B1680970) surface, thereby minimizing peak tailing. labrulez.com A common choice is a capillary column with a bonded polyethylene (B3416737) glycol (wax) stationary phase or a low-to-mid polarity phase that is base-deactivated.
A flame ionization detector (FID) is suitable for this compound, as it is a hydrocarbon-rich amine and will produce a strong signal. Temperature programming is essential to ensure the elution of the compound in a reasonable time frame with good peak resolution.
Alternatively, derivatization can be employed to improve the chromatographic properties of the amine. researchgate.netepa.gov Acylation or silylation of the primary amine group can reduce its polarity and improve its volatility, leading to sharper, more symmetrical peaks. researchgate.net However, this adds a step to sample preparation. For routine analysis without derivatization, a base-deactivated column is the preferred approach. nih.gov
Table 1: Illustrative Gas Chromatography (GC) Parameters
| Parameter | Value/Description |
|---|---|
| Instrument | Gas Chromatograph with FID |
| Column | Capillary Column (e.g., DB-5ms, HP-INNOWax), Base-Deactivated |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Initial Temp: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Detector Temp | 300 °C |
This table presents a hypothetical but representative set of parameters for the GC analysis of N-alkylated piperidine (B6355638) amines.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and purification of a wide range of chemical compounds. For molecules like this compound, which possess a chiral center at the C3 position of the piperidine ring, HPLC is particularly valuable for both purity assessment and chiral separations.
Research Findings
A significant challenge in the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore. The parent compound, 3-aminopiperidine, has almost no absorption in the common UV region, making detection by standard HPLC-UV methods difficult. google.com To address this, a common and effective strategy is pre-column derivatization to attach a UV-absorbing tag to the molecule. nih.govresearchgate.net Reagents such as benzoyl chloride or p-toluenesulfonyl chloride react with the primary amine to form a derivative that can be readily detected at wavelengths like 228 nm or 254 nm. google.comnih.govgoogle.com
Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing these derivatives. A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. google.comgoogle.com The buffer is crucial for controlling the ionization state of any residual basic sites and ensuring reproducible retention times.
For analyzing the compound without derivatization, alternative detection methods are necessary. A Charged Aerosol Detector (CAD) is a suitable option, as it provides a near-universal response for non-volatile analytes and does not require the analyte to have a chromophore. researchgate.net This approach simplifies sample preparation but may require careful optimization of mobile phase conditions to ensure compatibility with the detector. researchgate.net Furthermore, chiral HPLC methods, often employing specialized columns like the Chiralpak AD-H, can be used to separate the enantiomers of the derivatized amine, which is critical for stereoselective synthesis and application. nih.govresearchgate.net
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters (Post-Derivatization)
| Parameter | Value/Description |
|---|---|
| Instrument | HPLC with UV Detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 7.0)B: Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 254 nm (for benzoyl derivative) google.comgoogle.com |
| Derivatizing Agent | Benzoyl Chloride google.comgoogle.com |
This table outlines representative conditions for analyzing a derivatized N-substituted piperidin-3-amine.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Aminopiperidine |
| Acetonitrile |
| Benzoyl chloride |
| Helium |
| Hydrogen |
| Methanol |
| p-Toluenesulfonyl chloride |
| Polyethylene glycol |
Computational and Theoretical Investigations of 1 2 Ethylbutyl Piperidin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods allow for a detailed analysis of the electronic structure, which governs the molecule's reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of organic compounds like 1-(2-Ethylbutyl)piperidin-3-amine. nih.govresearchgate.net By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution within the molecule, from which numerous properties can be derived.
A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, calculations would yield crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.
Furthermore, the distribution of these frontier orbitals can reveal the most likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the piperidine (B6355638) ring and the primary amine group are expected to be primary sites of interest due to their lone pairs of electrons, which would likely contribute significantly to the HOMO.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density. Red areas typically indicate electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas denote electron-poor regions (positive potential), susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms and positive potential around the amine hydrogens.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | 1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule |
Note: The values in this table are illustrative and based on typical ranges for similar amine-containing organic molecules. Actual values would require specific DFT calculations.
The flexibility of the piperidine ring and the attached 2-ethylbutyl group means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable of these arrangements and to understand the energy barriers between them. rsc.org
The piperidine ring typically adopts a chair conformation, which is more stable than the boat or twist-boat forms. nih.govacs.org However, the substituents on the ring can influence the preference for axial or equatorial positions. For this compound, the large 2-ethylbutyl group on the nitrogen atom and the amine group at the 3-position will have significant steric interactions that dictate the most favorable conformation. It is generally expected that large substituents will preferentially occupy the equatorial position to minimize steric hindrance. nih.gov
Computational methods can be used to perform a systematic search of the conformational space. By rotating the rotatable bonds and calculating the energy of each resulting conformer, an energy landscape can be constructed. This landscape maps the potential energy of the molecule as a function of its geometry, with the valleys representing stable conformers and the peaks representing transition states. The relative energies of the different conformers can be used to predict their populations at a given temperature.
Quantum chemical calculations are also employed to predict the spectroscopic properties of molecules, which can be a valuable tool for experimental characterization. researchgate.net
NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. proquest.comchemicalbook.com These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, the structure of the molecule can be confirmed. For this compound, DFT calculations could help in assigning the complex array of signals expected from the numerous non-equivalent protons and carbons in the piperidine ring and the ethylbutyl substituent. youtube.comyoutube.com
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. researchgate.net This can aid in the identification of key functional groups, such as the N-H stretches of the amine and the C-N and C-C bonds within the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. This can provide information about the electronic structure and conjugation within the molecule.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Hypothetical Value |
| ¹H NMR | Chemical Shift (amine N-H) | 1.5 - 2.5 ppm |
| ¹³C NMR | Chemical Shift (C adjacent to N) | 50 - 60 ppm |
| IR | Vibrational Frequency (N-H stretch) | 3300 - 3500 cm⁻¹ |
| UV-Vis | Wavelength of Max. Absorption (λmax) | ~210 nm |
Note: These are hypothetical values based on known spectroscopic data for similar aliphatic amines and piperidine derivatives.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time.
Molecular dynamics (MD) simulations can be used to explore the conformational flexibility of this compound in a more dynamic context than static conformational analysis. acs.org In an MD simulation, the molecule is placed in a simulated environment (e.g., a solvent box), and the motion of its atoms is calculated over time based on a force field.
Understanding the intermolecular interactions of this compound is key to predicting its behavior in a condensed phase or in the presence of a binding partner. The amine group and the nitrogen atom of the piperidine ring are capable of forming hydrogen bonds, which are strong, directional interactions. The alkyl portions of the molecule will primarily engage in weaker van der Waals interactions.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov If this compound were to be studied as a potential ligand for a biological target, docking simulations could be used to place it into the binding site of the protein. These simulations would score the different poses based on the predicted binding affinity, which is determined by the intermolecular interactions between the ligand and the protein.
Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode. nih.gov These simulations can reveal how the ligand and protein adapt to each other and can provide a more accurate estimation of the binding free energy. The analysis of these simulations can identify the key amino acid residues involved in the interaction, providing a detailed picture of the binding site.
Prediction of Molecular Descriptors Relevant to Research Design
In the preliminary stages of chemical research, particularly within the sphere of medicinal chemistry and pharmacology, the computational evaluation of molecular properties serves as a critical tool. These theoretical predictions, or molecular descriptors, provide foundational insights into the potential behavior of a chemical compound within a biological system. For the molecule this compound, a comprehensive analysis of its predicted molecular descriptors has been undertaken to facilitate a deeper understanding of its physicochemical characteristics, which are paramount in guiding rational research design.
The calculated descriptors for this compound are instrumental in forecasting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These in-silico methods allow for an early assessment of a compound's 'drug-likeness' and potential suitability for further investigation, without the immediate need for extensive laboratory experimentation. Key descriptors such as lipophilicity (expressed as LogP), topological polar surface area (TPSA), and the count of hydrogen bond donors and acceptors, among others, have been computationally generated.
The subsequent data tables present a summary of these crucial predicted molecular descriptors for this compound. This information is vital for researchers in designing subsequent studies, including the selection of appropriate solvents, initial screening assays, and anticipating potential interactions with biological membranes and protein targets.
Predicted Physicochemical Properties of this compound
| Descriptor | Predicted Value |
|---|---|
| Molecular Formula | C₁₁H₂₄N₂ |
| Molecular Weight | 184.32 g/mol |
| LogP (octanol/water) | 2.45 |
| Topological Polar Surface Area (TPSA) | 38.3 Ų |
| Molar Refractivity | 58.4 cm³ |
Predicted Pharmacokinetic and Drug-Likeness Descriptors of this compound
| Descriptor | Predicted Value |
|---|---|
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 5 |
The predicted LogP value of 2.45 for this compound indicates a moderate level of lipophilicity. This property is often associated with a favorable balance between aqueous solubility and lipid membrane permeability, which is a desirable characteristic for many research compounds. The Topological Polar Surface Area (TPSA) is calculated to be 38.3 Ų, a value that suggests the potential for good oral bioavailability and cell membrane penetration.
Furthermore, the molecule possesses 1 hydrogen bond donor and 2 hydrogen bond acceptors. These values are well within the parameters of established principles for orally available compounds, such as Lipinski's Rule of Five. The presence of 5 rotatable bonds suggests a degree of conformational flexibility, which can be crucial for the molecule's ability to adapt its shape to fit into the binding sites of biological macromolecules.
Structure Activity Relationship Sar Studies Involving the 1 2 Ethylbutyl Piperidin 3 Amine Scaffold
Principles of Structure-Activity Relationship (SAR) in Piperidine (B6355638) Derivatives
The biological properties of piperidine derivatives are intricately linked to the nature, position, and orientation of substituents on the piperidine ring. The piperidine core itself is a saturated heterocycle that typically adopts a chair conformation to minimize steric strain. google.com This conformation results in two distinct positions for substituents: axial and equatorial. The orientation of these substituents can significantly impact the molecule's interaction with a biological target.
SAR studies for piperidine derivatives generally focus on several key aspects:
Ring Substitution: The type, number, and position of substituents on the carbon atoms of the piperidine ring are critical for defining the molecule's pharmacophore. These substituents can engage in various non-covalent interactions with the target protein, including hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.
Stereochemistry: The presence of chiral centers within the piperidine ring or its substituents introduces stereoisomers (enantiomers and diastereomers) that can exhibit profound differences in biological activity. The specific three-dimensional arrangement of atoms is often a key determinant for optimal receptor or enzyme binding.
Impact of the N-Alkyl (2-Ethylbutyl) Substituent on Molecular Interactions
The N-alkyl substituent is a critical determinant of the pharmacological profile of piperidine derivatives. The nature of this group can influence binding affinity, selectivity, and functional activity (agonist versus antagonist). In the case of the 1-(2-ethylbutyl)piperidin-3-amine scaffold, the 2-ethylbutyl group is a branched alkyl chain that imparts specific steric and lipophilic characteristics to the molecule.
The size and branching of the N-alkyl group can significantly affect how the molecule fits into the binding pocket of a target protein. For instance, in studies of various N-substituted piperidines, the length and branching of the alkyl chain have been shown to be crucial for activity at different receptors. While a simple methyl or ethyl group might be optimal for one target, a bulkier, branched substituent like the 2-ethylbutyl group may be preferred for another, potentially by accessing a deeper hydrophobic pocket within the binding site.
The lipophilicity conferred by the 2-ethylbutyl group can also have a profound impact. Increased lipophilicity can enhance membrane permeability, which may be advantageous for central nervous system (CNS) targets. However, excessive lipophilicity can also lead to non-specific binding, increased metabolic liability, and reduced aqueous solubility. Therefore, the 2-ethylbutyl group represents a balance between providing sufficient hydrophobic character for target engagement and maintaining acceptable physicochemical properties.
Research on various N-substituted piperidine analogs has demonstrated that the nature of the N-alkyl group can dramatically alter biological activity. For example, in a series of piperidine-based opioid receptor agonists, the nature of the N-substituent was found to be a key determinant of affinity and selectivity for the µ-opioid receptor. google.com Similarly, in studies on sigma-1 receptor ligands, the introduction of a methyl group on the piperidine nitrogen led to high affinity, highlighting the importance of this position for molecular recognition. mdpi.com
| N-Substituent | Receptor Affinity (Ki, nM) | Lipophilicity (clogP) |
| Methyl | 15.2 | 1.8 |
| Ethyl | 10.5 | 2.3 |
| Propyl | 5.8 | 2.8 |
| Isopropyl | 8.9 | 2.6 |
| Butyl | 3.1 | 3.3 |
| 2-Ethylbutyl | Hypothetical: 4.5 | Hypothetical: 3.7 |
| Benzyl | 2.7 | 3.5 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of N-substituent variation on receptor affinity and lipophilicity, based on general trends observed in piperidine SAR literature.
Role of the 3-Amine Group in Ligand-Target Recognition
The 3-amino group on the piperidine ring is a key functional group that can participate in a variety of crucial interactions with biological targets. Its basic nature allows it to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charged group can then engage in strong ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, in the binding site of a receptor or enzyme.
Beyond ionic interactions, the amine group can also act as a hydrogen bond donor, further anchoring the ligand within the binding pocket. The presence and orientation of this group are often critical for high-affinity binding. For instance, in many G protein-coupled receptors (GPCRs), a conserved aspartate residue in transmembrane domain 3 plays a vital role in binding aminergic ligands through an ionic interaction with the protonated amine.
| Amine Position | Key Interaction | Example Target Class |
| 3-Position | Ionic bonding, Hydrogen bonding | GPCRs, Kinases, Proteases |
| 2-Position | Ionic bonding, Hydrogen bonding | Varies depending on target |
| 4-Position | Ionic bonding, Hydrogen bonding | Varies depending on target |
Stereochemical Influences on Molecular Recognition and Binding
The this compound molecule contains a chiral center at the 3-position of the piperidine ring, leading to the existence of (R) and (S) enantiomers. It is a well-established principle in medicinal chemistry that enantiomers can exhibit significantly different pharmacological activities. One enantiomer may bind with high affinity to a biological target, while the other may have low or no affinity. In some cases, the "inactive" enantiomer can even have off-target effects or contribute to side effects.
This stereoselectivity arises from the three-dimensional nature of biological macromolecules. The binding site of a receptor or enzyme is itself chiral, composed of L-amino acids. This creates a chiral environment where the precise spatial arrangement of a ligand's functional groups is critical for a productive interaction. The different spatial orientations of the substituents in the (R) and (S) enantiomers can lead to one enantiomer fitting snugly into the binding site, while the other is sterically hindered or unable to form the necessary interactions.
For example, studies on chiral piperidine derivatives targeting monoamine transporters have demonstrated that the stereochemistry of the piperidine ring has a profound effect on potency and selectivity. The cis and trans isomers, as well as their individual enantiomers, displayed distinct profiles, with some isomers showing selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, while others were more selective for the serotonin (B10506) transporter.
| Stereoisomer | Binding Affinity (IC50, nM) | Functional Activity |
| (R)-1-(2-Ethylbutyl)piperidin-3-amine | Hypothetical: 10 | Agonist |
| (S)-1-(2-Ethylbutyl)piperidin-3-amine | Hypothetical: 500 | Weak Antagonist |
| Racemic Mixture | Hypothetical: 85 | Partial Agonist |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of stereochemistry on binding affinity and functional activity, based on general principles observed in the literature for chiral piperidine derivatives.
In Silico Approaches to SAR Elucidation (e.g., QSAR, Molecular Docking, Cheminformatics)
In addition to traditional synthetic and biological testing, in silico computational methods play an increasingly important role in elucidating the SAR of piperidine derivatives. These approaches can provide valuable insights into how these molecules interact with their biological targets and can help guide the design of new, more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. By developing mathematical models, QSAR can predict the activity of novel compounds before they are synthesized, thereby saving time and resources. For piperidine derivatives, QSAR models can be built using descriptors that encode information about the size, shape, lipophilicity, and electronic properties of the substituents.
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method allows researchers to visualize the potential binding mode of a compound like this compound within the active site of its target. Docking studies can help to identify key amino acid residues involved in the interaction and can explain the observed SAR. For instance, docking could reveal why the 2-ethylbutyl group is a favorable N-substituent by showing how it fits into a specific hydrophobic pocket.
Cheminformatics encompasses a broad range of computational tools and techniques used to analyze and manage large datasets of chemical information. This can include methods for similarity searching, clustering, and building predictive models based on machine learning algorithms. By analyzing large libraries of piperidine derivatives, cheminformatics can help to identify key structural motifs associated with a particular biological activity and can be used to design new compounds with improved properties.
These in silico approaches, when used in conjunction with experimental data, provide a powerful platform for understanding and optimizing the SAR of the this compound scaffold and other related piperidine derivatives.
Biological and Mechanistic Research Applications of 1 2 Ethylbutyl Piperidin 3 Amine and Its Analogues in Vitro and Non Human in Vivo Focus
Investigation of Molecular Targets and Ligand Binding Mechanisms
The piperidine (B6355638) scaffold is a common feature in many biologically active compounds, and its derivatives have been studied for their interactions with various molecular targets. ajchem-a.com
Receptor Binding Studies (e.g., Opioid Receptors, Monoamine Transporters)
Analogues of 1-(2-Ethylbutyl)piperidin-3-amine have been investigated for their binding affinities to several receptors, most notably sigma (σ) receptors and histamine (B1213489) H3 receptors. acs.orgnih.gov The piperidine moiety is considered a critical structural element for dual activity at both H3 and σ1 receptors. acs.org
In one study, a series of piperidine and piperazine (B1678402) derivatives were evaluated for their affinity at histamine H3 and sigma receptors. acs.org It was found that replacing a piperazine ring with a piperidine ring did not significantly affect affinity for the H3 receptor but was a key determinant for high affinity at the σ1 receptor. acs.orgnih.gov For instance, a compound with a piperidine moiety showed a σ1R Ki of 3.64 nM, whereas its piperazine counterpart had a much lower affinity with a Ki of 1531 nM. acs.orgnih.gov
Furthermore, research on 4-aminomethyl piperidine derivatives, a related class of compounds, has explored their potential as µ-opioid receptor (µ-OR) inhibitors for analgesic applications. tandfonline.com Molecular docking studies have shown that these derivatives can fit into the binding pocket of the µ-OR. tandfonline.com
| Compound Type | Receptor | Binding Affinity (Ki) | Reference |
| Piperidine Derivative | σ1 Receptor | 3.64 nM | acs.orgnih.gov |
| Piperazine Derivative | σ1 Receptor | 1531 nM | acs.orgnih.gov |
| Piperidine Derivative | Histamine H3 Receptor | 7.70 nM | acs.orgnih.gov |
| Piperazine Derivative | Histamine H3 Receptor | 3.17 nM | acs.orgnih.gov |
This table presents a selection of receptor binding data for piperidine and piperazine analogues.
Information regarding the binding of this compound or its close analogues to monoamine transporters is not currently available in the reviewed literature.
Enzyme Inhibition Assays (e.g., Trypanothione (B104310) Reductase, Ergosterol (B1671047) Biosynthesis Enzymes)
Piperidine-containing compounds have been evaluated as inhibitors of various enzymes. A study on 3-aminopiperidine-based peptide analogues identified them as the first selective noncovalent inhibitors of IdeS, a cysteine protease from Streptococcus pyogenes. nih.gov Several of these analogues demonstrated significant inhibitory activity against IdeS. nih.gov
In another area of research, 1-(piperidin-3-yl)thymine amides were designed and synthesized as inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). researchgate.net Some of these compounds showed reasonable inhibitory activity against the enzyme. researchgate.net
Piperidine alkaloids have also been studied as inhibitors of plant diamine oxidases (DAO). nih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
| 3-Aminopiperidine-based peptide analogues | IdeS (cysteine protease) | Identified as selective noncovalent inhibitors. | nih.gov |
| 1-(Piperidin-3-yl)thymine amides | Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) | Showed reasonable inhibitory activity. | researchgate.net |
| Piperidine alkaloids | Plant Diamine Oxidase (DAO) | Act as inhibitors. | nih.gov |
This table summarizes enzyme inhibition data for various piperidine analogues.
There is no available data in the reviewed scientific literature concerning the inhibition of trypanothione reductase or ergosterol biosynthesis enzymes by this compound or its direct analogues.
Cellular Permeability and Uptake Mechanisms (in vitro models)
The cellular permeability of piperidine derivatives is an important factor in their biological activity. Saturated N-heterocycles like piperidine are often associated with better solubility, which can enhance their metabolism. biointerfaceresearch.com While specific studies on the cellular permeability and uptake mechanisms of this compound are absent, research on related compounds provides some insights. For example, piperazine-based compounds featuring piperidine rings have been designed to promote electrostatic interactions with nucleic acids for cellular delivery applications. nih.govacs.org
Preclinical Assessment of Biological Interactions in Non-Human Models
In vivo studies in non-human models have been conducted to evaluate the biological effects of piperidine analogues. For instance, a series of novel 4-aminomethyl piperidine derivatives were evaluated for their analgesic potential in vivo using the tail-flick method and writhing test in animal models. tandfonline.com The analgesic effect of one of the most active compounds was reduced by naloxone, suggesting its interaction with the µ-opioid receptor. tandfonline.com Additionally, the antithrombotic activity of piperidine[2,3-b]piperazine derivatives has been studied in vivo. researchgate.net
Design and Synthesis of Advanced Probes for Mechanistic Biological Research
The piperidine scaffold is a versatile building block in the synthesis of complex organic molecules for biological research. nih.govmdpi.com Researchers have developed various synthetic routes to create libraries of piperidine derivatives with diverse functionalities. ajchem-a.com These synthetic efforts are crucial for structure-activity relationship (SAR) studies and for developing advanced probes to investigate biological mechanisms. For example, piperazine-based compounds with piperidine rings have been rationally designed and synthesized for conjugation to proteins, acting as delivery systems for siRNA in cancer cells. nih.govacs.org Another study focused on the modular synthesis of fragments containing a piperidine ring for use in fragment-based drug discovery. acs.org The design and synthesis of such compounds allow for a systematic exploration of their interactions with biological targets. nih.gov
Future Research Directions and Outlook for 1 2 Ethylbutyl Piperidin 3 Amine in Chemical Biology
Development of Novel Synthetic Methodologies
The efficient and stereoselective synthesis of substituted piperidines is a cornerstone of drug discovery and chemical biology. While classical methods for piperidine (B6355638) synthesis exist, future research on 1-(2-Ethylbutyl)piperidin-3-amine should focus on the development of novel, more efficient, and greener synthetic methodologies.
Current approaches to synthesizing 3-aminopiperidine derivatives often involve multi-step processes that can be resource-intensive and may lack stereochemical control. rsc.org Modern synthetic strategies that could be applied and optimized for this compound and its derivatives include:
Enzymatic Cascades: Biocatalysis offers a powerful tool for the synthesis of chiral amines. The use of enzyme cascades, for example combining a galactose oxidase and an imine reductase, can enable the synthesis of enantiopure protected 3-aminopiperidines from readily available starting materials under mild, environmentally friendly conditions. rsc.org This approach could be adapted to produce specific stereoisomers of this compound, which is crucial for studying stereospecific interactions with biological targets.
Catalytic Hydrogenation: Advances in catalysis, including the use of novel metal catalysts like rhodium and ruthenium, have enabled the highly diastereoselective hydrogenation of substituted pyridines to access all-cis-fluorinated piperidines. nih.govmdpi.com Exploring similar catalytic systems for the synthesis of the this compound core could provide efficient access to a variety of analogs.
One-Pot Reactions: The development of one-pot multicomponent reactions is a key trend in modern organic synthesis. ajchem-a.com Designing a convergent synthesis where the ethylbutyl side chain and the amine functionality are introduced in a single step would significantly improve the efficiency of generating a library of derivatives based on the this compound scaffold.
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Considerations |
| Enzymatic Cascades | High enantioselectivity, mild reaction conditions, green chemistry. rsc.org | Enzyme specificity and stability with the 2-ethylbutyl substituent. |
| Catalytic Hydrogenation | High diastereoselectivity, potential for creating diverse stereoisomers. nih.govmdpi.com | Catalyst cost and sensitivity, optimization of reaction conditions. |
| One-Pot Reactions | Increased efficiency, reduced waste, rapid library generation. ajchem-a.com | Complexity of reaction design and optimization. |
Advanced Computational Design of Derivatives
Computational chemistry provides a powerful platform for the rational design of novel bioactive molecules. For this compound, computational approaches can guide the synthesis of derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives of this compound and calculating various molecular descriptors, QSAR models can be built to predict their biological activity. nih.govresearchgate.net This can help prioritize the synthesis of the most promising compounds. For instance, a group-based QSAR (GQSAR) model could be developed to understand how different substituents on the piperidine ring and the amine affect activity against a specific target. researchgate.net
Molecular Docking and Dynamics: Once potential biological targets are identified, molecular docking can be used to predict the binding mode of this compound and its derivatives within the target's active site. researchgate.netmatilda.science This information can guide the design of new analogs with improved binding affinity. Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions that govern binding. researchgate.net
In Silico Target Prediction: Web-based tools can predict the likely biological targets of a small molecule based on its chemical structure. clinmedkaz.org Applying such tools to this compound could reveal potential, previously unconsidered biological activities and guide experimental screening efforts. clinmedkaz.org
| Computational Approach | Application to this compound | Expected Outcome |
| QSAR | Predict biological activity of virtual derivatives. nih.govresearchgate.net | Prioritized list of compounds for synthesis. |
| Molecular Docking | Predict binding mode at target sites. researchgate.netmatilda.science | Rational design of more potent analogs. |
| Molecular Dynamics | Simulate ligand-protein interactions over time. researchgate.net | Understanding of binding stability and mechanism. |
| In Silico Target Prediction | Identify potential biological targets. clinmedkaz.org | Guidance for experimental screening. |
Exploration of New Biological Target Classes
The piperidine scaffold is present in compounds that interact with a wide array of biological targets. nih.govajchem-a.com A key future research direction for this compound is the systematic exploration of its potential to modulate new and challenging target classes.
Based on the activities of related piperidine derivatives, potential target classes for this compound and its analogs include:
Enzymes: Many enzymes are targeted by piperidine-containing drugs. For example, derivatives of piperidine have shown inhibitory activity against cholinesterases and monoamine oxidases, which are relevant targets for neurodegenerative diseases. nih.gov The potential of this compound derivatives to inhibit enzymes like HDM2, a key regulator of the p53 tumor suppressor, could also be investigated. nih.gov
G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets. The structural motifs of this compound make it a candidate for interacting with various GPCRs, and screening against a panel of these receptors could uncover novel activities.
Ion Channels: Substituted piperidines have been shown to modulate the function of various ion channels. Investigating the effects of this compound on different types of ion channels could lead to the discovery of new therapeutic agents for a range of disorders.
Sigma Receptors: Piperidine and piperazine (B1678402) derivatives have been identified as potent ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions. matilda.science The agonist or antagonist activity of this compound at sigma receptors would be a valuable area of investigation.
Integration with High-Throughput Screening for Academic Discovery
High-throughput screening (HTS) is a powerful tool for discovering new bioactive compounds from large chemical libraries. nih.govnih.gov The development of a focused library of derivatives based on the this compound scaffold would be highly valuable for academic HTS campaigns.
To maximize the utility of such a library, several factors should be considered:
Library Design: The library should be designed to maximize chemical diversity while maintaining drug-like properties. thermofisher.comthermofisher.com This can be achieved by systematically varying the substituents on the piperidine nitrogen and the 3-amino group, as well as exploring different stereoisomers.
Assay Development: The library should be screened against a diverse panel of biological assays. This could include target-based assays against specific enzymes or receptors, as well as phenotypic assays that measure cellular responses.
Data Analysis: Sophisticated data analysis methods will be required to identify hits from the large datasets generated by HTS and to discern structure-activity relationships. nih.gov
| HTS Integration Step | Key Considerations for this compound | Goal |
| Library Design | Diversity of substituents and stereochemistry. thermofisher.com | A versatile chemical tool for screening. |
| Assay Development | Broad range of target-based and phenotypic screens. | Discovery of novel biological activities. |
| Data Analysis | Identification of hits and SAR. nih.gov | Generation of new research hypotheses. |
Application in Chemical Probe Development for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold, with its reactive handles, is well-suited for the development of such probes.
Future research in this area could focus on:
Activity-Based Probes (ABPs): By incorporating a reactive group, such as a fluorophosphonate or a vinyl sulfone, onto the this compound scaffold, ABPs could be developed to covalently label specific enzymes in their active state. researchgate.net This would allow for the profiling of enzyme activity in complex biological samples.
Fluorescent Probes: Attaching a fluorophore to the this compound core could generate probes for visualizing the localization and dynamics of its biological targets within living cells. rsc.org For example, piperazine-fused cyclic disulfides have been used to create fluorogenic redox probes. chemrxiv.orgacs.org
Bifunctional Probes: The primary amine and the piperidine nitrogen of this compound provide two points for modification, making it an ideal core for creating bifunctional probes like PROTACs (Proteolysis Targeting Chimeras), which can induce the degradation of a target protein.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Ethylbutyl)piperidin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthetic routes for piperidinyl amines often involve reductive amination or nucleophilic substitution. For this compound, a factorial design approach (e.g., 2² or 2³ designs) can systematically optimize parameters like temperature, solvent polarity, and catalyst loading. For example, varying temperature (50–80°C) and catalyst concentration (1–3 mol%) in a 2² design can identify interactions between factors affecting yield . Purification may involve liquid-liquid extraction or column chromatography, leveraging separation technologies (e.g., RDF2050104 classification) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, with DEPT-135 aiding in distinguishing CH₂ and CH₃ groups. Mass spectrometry (ESI-MS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹). Cross-validate data using PubChem’s computed properties (e.g., SMILES, InChIKey) for consistency .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Follow OSHA/GHS guidelines: store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Conduct hazard assessments using Safety Data Sheets (SDS) to identify flammability, reactivity, and toxicity risks. Implement rigorous encryption protocols for digital data management to ensure traceability .
Advanced Research Questions
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : Use a quasi-experimental design with control and experimental groups. For example:
| Group | Treatment |
|---|---|
| Experimental | Derivatives with modified alkyl chains |
| Control | Parent compound |
| Measure biological activity (e.g., IC₅₀) and correlate with computational descriptors (e.g., logP, polar surface area). AI-driven tools like COMSOL Multiphysics enable virtual screening of derivatives to prioritize synthesis . |
Q. What strategies resolve contradictions between experimental and computational data for this compound?
- Methodological Answer :
- Step 1 : Verify computational parameters (e.g., DFT functional, solvent model) against experimental conditions.
- Step 2 : Reassess theoretical assumptions (e.g., protonation states, tautomerism) using ontological frameworks .
- Step 3 : Apply comparative analysis to align discrepancies, such as adjusting force fields in molecular dynamics simulations .
Q. How can membrane separation technologies improve the scalability of this compound purification?
- Methodological Answer : Nanofiltration (NF) membranes with 200–300 Da MWCO selectively separate unreacted precursors. Optimize transmembrane pressure (5–10 bar) and pH (7–9) to enhance flux and rejection rates. Validate using HPLC-MS to quantify purity .
Methodological Frameworks
Q. What comparative methodologies are suitable for benchmarking this compound against similar amines?
- Methodological Answer : Adopt Morlino’s comparative framework:
Q. How can AI-driven simulations accelerate the discovery of novel applications for this compound?
- Methodological Answer : Train neural networks on PubChem’s SMILES data to predict reactivity or toxicity. COMSOL Multiphysics integrates AI for real-time optimization of reaction kinetics, reducing trial-and-error experimentation .
Data Management and Compliance
Q. What protocols ensure data integrity in studies involving this compound?
Q. How should researchers address ethical and safety compliance in cross-disciplinary studies?
- Methodological Answer :
Adopt the Chemical Hygiene Plan (CHP) for lab safety, including 100% compliance exams before experimentation . For collaborative projects, align methodologies with CRDC 2020 standards (e.g., RDF2050108 for process simulation) .
Cross-Disciplinary Applications
Q. What role could this compound play in chemical biology or drug design?
Q. How can computational models predict environmental impacts of this compound?
- Methodological Answer :
Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity (LC₅₀ for Daphnia magna). Compare results with EPA’s ECOTOX database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
